molecular formula C4H4Br2ClNS B6224640 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide CAS No. 112267-17-1

2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide

Cat. No. B6224640
CAS RN: 112267-17-1
M. Wt: 293.4
InChI Key:
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Description

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide (2-BMCTH) is a synthetic compound that has been studied extensively in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound, which consists of a five-membered ring containing two carbon atoms, two nitrogen atoms, and one bromine atom. It is also a chiral compound, meaning it has two non-superimposable mirror images. 2-BMCTH has been found to have a variety of biochemical and physiological effects, and has been used as a research tool in a wide range of laboratory experiments.

Scientific Research Applications

2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide has been used as a research tool in a variety of scientific fields, including biochemistry, pharmacology, and medical research. It has been studied extensively for its potential applications in drug design and discovery, as well as its potential to be used as a diagnostic tool. In addition, this compound has been used in the study of signal transduction pathways, enzyme inhibition, and protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of various drugs. In addition, this compound has been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction may be responsible for the observed effects of this compound on the central nervous system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of various drugs. In addition, this compound has been found to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This increased activity may be responsible for the observed effects of this compound on the central nervous system. In addition, this compound has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, it has low toxicity, and it is relatively inexpensive to purchase. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of light or heat.

Future Directions

2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide has potential applications in a variety of fields. It could be used as a drug design and discovery tool, as well as a diagnostic tool. In addition, it could be used in the study of signal transduction pathways, enzyme inhibition, and protein-protein interactions. It could also be used in the development of new drugs, as well as in the study of the biochemical and physiological effects of various compounds. Finally, it could be used in the study of the effects of various environmental toxins on the human body.

Synthesis Methods

2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-5-chloro-1,3-thiazole with hydrobromic acid in an aqueous solution. This reaction is typically carried out at room temperature, and the resulting product is a white solid. Other methods of synthesis include the reaction of 2-bromo-5-chloro-1,3-thiazole with bromide ion in dimethyl sulfoxide, and the reaction of 2-bromo-5-chloro-1,3-thiazole with bromide ion in acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide involves the reaction of 2-amino-5-chlorothiazole with formaldehyde and hydrobromic acid.", "Starting Materials": [ "2-amino-5-chlorothiazole", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "To a solution of 2-amino-5-chlorothiazole in water, formaldehyde is added dropwise with stirring.", "The resulting mixture is heated to reflux for several hours.", "Hydrobromic acid is then added dropwise to the reaction mixture.", "The reaction mixture is then cooled and the resulting solid is filtered and washed with water.", "The solid is then dried to yield 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide." ] }

CAS RN

112267-17-1

Molecular Formula

C4H4Br2ClNS

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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